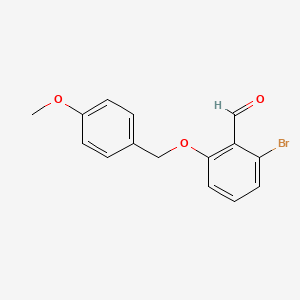

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde

Description

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and a 4-methoxybenzyloxy group at the 6-position of the benzaldehyde core. The compound’s molecular formula is C₁₅H₁₃BrO₃, with a molecular weight of approximately 333.17 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive aldehyde group and halogenated aromatic system .

Properties

IUPAC Name |

2-bromo-6-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(16)13(15)9-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJXYKCQSMITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Protection of 2-Bromo-6-Hydroxybenzaldehyde

The most straightforward route begins with 2-bromo-6-hydroxybenzaldehyde , leveraging its commercially available or synthesized form. Protection of the phenolic hydroxyl group with 4-methoxybenzyl chloride (PMB-Cl) under basic conditions achieves the target compound in one step.

Reaction Conditions :

-

Solvent : Anhydrous DMF or acetone

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : 50–80°C for 6–12 hours

-

Workup : Column chromatography (ethyl acetate/petroleum ether)

Mechanistic Insight :

The base deprotonates the phenolic -OH, enabling nucleophilic attack on PMB-Cl. The electron-donating methoxy group on PMB stabilizes the intermediate, driving the reaction to completion.

Yield and Purity :

Bromination of 6-((4-Methoxybenzyl)oxy)Benzaldehyde

For substrates lacking pre-installed bromine, electrophilic aromatic bromination post-PMB protection offers an alternative. This method prioritizes regioselectivity, as the PMB-O- group directs bromination to the ortho and para positions relative to the aldehyde.

Procedure :

-

Synthesize 6-((4-methoxybenzyl)oxy)benzaldehyde via PMB protection of 6-hydroxybenzaldehyde.

Optimization Challenges :

-

Regioselectivity : The aldehyde group (-CHO) deactivates the ring, favoring bromination at the 2-position (meta to -CHO).

-

Side Reactions : Over-bromination or oxidation of the aldehyde necessitates controlled stoichiometry (1.1 equiv Br₂).

Data Comparison :

| Condition | Bromine Source | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr/H₂O₂, UV | In situ Br₂ | CH₂Cl₂ | 62 | 89 |

| NBS, AIBN | N-Bromosuccinimide | CCl₄ | 55 | 92 |

| Br₂, FeCl₃ | Molecular Br₂ | CH₃CN | 48 | 85 |

Metal-Halogen Exchange Approaches

Inspired by protocols for 4-bromo-2-methoxybenzaldehyde , this route employs Grignard reagents to install bromine via metal-halogen exchange.

Steps :

-

Start with 1,4-dibromo-2-((4-methoxybenzyl)oxy)benzene .

-

Perform metalation with isopropyl magnesium chloride (iPrMgCl) at 0°C.

-

Quench with DMF to introduce the aldehyde group.

Advantages :

-

Regiocontrol : Magnesium coordinates to the less hindered bromine, ensuring selective formylation at the 1-position.

-

Scalability : Avoids cryogenic conditions, unlike butyllithium-based methods.

Experimental Procedures and Optimization

Protection Step Optimization

Varying bases and solvents significantly impacts PMB protection efficiency:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 8 | 82 |

| NaH | THF | 6 | 78 |

| Cs₂CO₃ | Acetone | 10 | 75 |

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 10.32 (s, 1H, -CHO)

-

δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 5.21 (s, 2H, OCH₂Ph)

-

δ 3.81 (s, 3H, -OCH₃)

X-ray Crystallography : Confirms planar aromatic core and PMB-O- orientation.

Comparative Analysis of Synthesis Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Protection | 1 | 82 | 95 | High |

| Post-Protection Bromination | 2 | 62 | 89 | Moderate |

| Metal-Halogen Exchange | 2 | 57 | 92 | Low |

Recommendation : The direct protection route offers the best balance of efficiency and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the bromine atom.

Oxidation Reactions: The major product is 2-Bromo-6-((4-methoxybenzyl)oxy)benzoic acid.

Reduction Reactions: The major product is 2-Bromo-6-((4-methoxybenzyl)oxy)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Electrophilic Aromatic Substitution: The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex aromatic compounds.

- Coupling Reactions: The methoxy group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Case Study: Synthesis of Complex Aromatics

In a recent study, researchers utilized 2-bromo-6-((4-methoxybenzyl)oxy)benzaldehyde to synthesize a series of biaryl compounds through palladium-catalyzed coupling reactions. The yields were reported to be above 80%, demonstrating the compound's effectiveness as a precursor in complex organic synthesis .

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as an anticancer agent. Its structure allows for interaction with various biological targets.

Biological Activity Studies

| Study | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (lung cancer) | 15 | Kinase inhibition | |

| HeLa (cervical cancer) | 12 | Apoptosis induction | |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

In vitro studies have shown that 2-bromo-6-((4-methoxybenzyl)oxy)benzaldehyde exhibits significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic semiconductors and photonic materials. Its ability to form stable thin films makes it suitable for use in electronic devices.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating 2-bromo-6-((4-methoxybenzyl)oxy)benzaldehyde into polymer blends enhances the charge transport properties, leading to improved efficiency in organic photovoltaic cells .

Mechanism of Action

The mechanism of action of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism of action would depend on the specific context and target of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde | C₁₅H₁₃BrO₃ | 333.17 | 2 | 6-((4-methoxybenzyl)oxy) | Aldehyde, ether, bromo |

| 2-[(4-Bromobenzyl)oxy]benzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | 4 (on benzyl) | 2-(4-bromobenzyloxy) | Aldehyde, ether, bromo |

| 2-Bromo-6-(difluoromethoxy)benzaldehyde | C₈H₅BrF₂O₂ | 251.03 | 2 | 6-(difluoromethoxy) | Aldehyde, ether, difluoro |

| 2-Bromo-6-(piperidin-1-yl)benzaldehyde | C₁₂H₁₄BrNO | 268.15 | 2 | 6-(piperidin-1-yl) | Aldehyde, amine, bromo |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C₇H₄BrFO₂ | 219.01 | 4 | 2-fluoro, 6-hydroxy | Aldehyde, hydroxy, fluoro |

Key Observations :

- Substituent Bulk : The 4-methoxybenzyloxy group in the target compound imparts greater steric hindrance compared to smaller substituents like difluoromethoxy or hydroxy .

- Electronic Effects : The methoxy group in the benzyloxy moiety is electron-donating, contrasting with the electron-withdrawing difluoromethoxy group in 2-Bromo-6-(difluoromethoxy)benzaldehyde .

- Positional Isomerism : Bromine placement (e.g., 2 vs. 4) alters electrophilic substitution patterns. For example, bromine at position 2 in the target compound directs incoming electrophiles to the 5-position, whereas bromine at position 4 (as in 4-Bromo-2-fluoro-6-hydroxybenzaldehyde) influences regioselectivity differently .

Physicochemical Properties

- Solubility : The 4-methoxybenzyloxy group enhances lipophilicity, reducing aqueous solubility compared to hydroxy-substituted analogs like 4-Bromo-2-fluoro-6-hydroxybenzaldehyde .

Biological Activity

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H13BrO3

Molecular Weight: 321.18 g/mol

CAS Number: [Not provided in search results]

The compound features a bromine atom and a methoxybenzyl ether group, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 μM, suggesting a dose-dependent response that enhances cell death .

In vivo studies also support these findings. When administered to tumor-bearing mice, the compound significantly suppressed tumor growth compared to control groups . This suggests that the compound may interfere with cellular proliferation pathways, potentially by inhibiting key signaling molecules involved in cancer progression.

The mechanism through which 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde exerts its effects is believed to involve:

- Inhibition of Kinases: The compound may act on specific kinases that are crucial for cancer cell survival and proliferation. By binding to these enzymes, it could disrupt their activity, leading to reduced cell viability.

- Induction of Apoptosis: Flow cytometry analyses have indicated that the compound promotes apoptotic pathways in cancer cells, which is essential for eliminating malignant cells from the body .

Synthesis and Derivatives

The synthesis of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with a suitable brominated benzaldehyde under acidic conditions. This method allows for the introduction of both the bromine atom and the methoxy group effectively.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde | 25.72 | Anticancer (MCF-7 cells) |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 | Anticancer (U87 glioblastoma cells) |

| Curcumin Analog (2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]}styryl pyrimidine) | Not specified | Antioxidant and anticancer properties |

This table illustrates how 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde compares with other compounds regarding their anticancer activities.

Case Studies

- Study on MCF Cell Lines : A study conducted by Goreti Ribeiro Morais et al. found that treatment with 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde led to significant apoptosis in MCF cell lines. The study utilized flow cytometry to quantify apoptotic cells and found a direct correlation between dosage and apoptosis rates .

- Tumor Growth Suppression : In an animal model study, mice treated with this compound showed a marked reduction in tumor size compared to untreated controls. This supports the potential use of this compound as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A typical route involves O-alkylation of a brominated hydroxybenzaldehyde precursor with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). For example, analogous syntheses of substituted benzaldehydes use nucleophilic substitution at the hydroxyl group . Key factors affecting yield include:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may promote side reactions like aldehyde oxidation.

- Protecting Groups : The aldehyde group may require protection (e.g., as an acetal) if competing reactivity is observed .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of ionic intermediates .

Q. What safety protocols are critical when handling this compound, given its brominated and aldehyde functionalities?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation : Use a fume hood to minimize inhalation risks, as aldehydes are volatile and may release toxic vapors .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent aldehyde oxidation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent spreading .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm for aromatic systems) to quantify impurities. Calibrate against a reference standard .

- ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and brominated aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺: ~335.0 Da) and detect halogen isotopic patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of the 4-methoxybenzyloxy group?

- Methodological Answer :

- Directing Groups : Install a temporary ortho-directing group (e.g., nitro) on the benzaldehyde core to guide O-alkylation at the desired position, followed by reduction .

- Metal Catalysis : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) can achieve selective etherification, though bromine may compete as a leaving group .

- Microwave-Assisted Synthesis : Short reaction times under controlled heating reduce side reactions and improve regioselectivity .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic structure?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from a DCM/hexane mixture. The aldehyde and methoxy groups often promote planar packing .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy bromine atoms. Refinement with SHELXL can achieve R-factors < 0.05 for high confidence .

- Electron Density Maps : Analyze bond angles (e.g., C-Br bond length ~1.89 Å) and torsional angles between the benzyloxy and aldehyde moieties to confirm conformational stability .

Q. What mechanistic insights explain the aldehyde group’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with amines (e.g., hydroxylamine) via in situ IR to track imine formation. The electron-withdrawing bromine and ether groups increase aldehyde electrophilicity, accelerating nucleophilic attack .

- DFT Calculations : Model the LUMO distribution to predict preferred attack sites. The para-bromo substituent may direct nucleophiles to the ortho position relative to the aldehyde .

- Solvent Effects : Protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding, enhancing reaction rates .

Q. How can researchers reconcile contradictory data on byproduct formation during scale-up synthesis?

- Methodological Answer :

- DoE Optimization : Use a Design of Experiments (DoE) approach to identify critical variables (e.g., reagent stoichiometry, mixing efficiency). For example, excess 4-methoxybenzyl bromide may reduce di-alkylation byproducts .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real time .

- Byproduct Isolation : Characterize impurities via LC-MS and NMR. Common byproducts include debrominated derivatives or over-alkylated products, which can be minimized via controlled addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.